3,5-Dimethyl-1,2,4-oxadiazole

Vue d'ensemble

Description

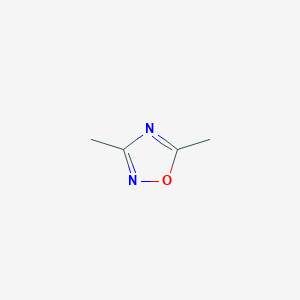

3,5-Dimethyl-1,2,4-oxadiazole is an organic compound that belongs to the oxadiazole family, which is characterized by a five-membered ring containing two nitrogen atoms and one oxygen atom.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Dimethyl-1,2,4-oxadiazole typically involves the cyclization of O-acylamidoximes. One common method is the reaction of nitriles with hydroxylamine to form amidoximes, followed by acylation with carboxylic acids or their derivatives (such as esters, anhydrides, or acid halides) to yield O-acylamidoximes. The cyclization of these intermediates can be achieved using reagents like N,N’-dicyclohexylcarbodiimide (DCC), 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), or N,N’-carbonyldiimidazole (CDI) .

Industrial Production Methods: Industrial production of this compound often employs a one-pot synthesis method to streamline the process. This method involves the preparation of O-acylamidoximes and their subsequent cyclization in a single reactor, significantly reducing the overall synthesis time and avoiding the isolation of intermediates .

Analyse Des Réactions Chimiques

Thermal Reactions with Benzyl Alcohol and Benzylamine

3,5-Dimethyl-1,2,4-oxadiazole undergoes ring-opening reactions under thermal conditions when treated with nucleophiles such as benzyl alcohol or benzylamine .

Key Observations:

-

With benzyl alcohol : Heating at 100–140°C produces:

-

With benzylamine : Reaction yields:

Proposed Mechanism:

The reaction involves nucleophilic attack at the electron-deficient oxadiazole ring, leading to cleavage. For benzyl alcohol, the methyl group at position 5 participates in proton exchange, facilitating ring opening and subsequent rearrangement .

Acid/Base-Mediated Reactions

The compound exhibits stability under mild acidic or basic conditions but undergoes decomposition in the presence of strong acids or bases.

Example:

-

In acidic media : The oxadiazole ring may hydrolyze to form hydrazine derivatives.

-

In basic media : Ring-opening reactions yield nitriles and acetamide derivatives .

Reactivity with Electrophiles

The methyl groups at positions 3 and 5 are sites for electrophilic substitution.

Experimental Evidence:

-

Halogenation : Reaction with bromine or chlorine under radical conditions selectively substitutes methyl hydrogens .

-

Oxidation : Controlled oxidation with mild agents (e.g., KMnO₄) converts methyl groups to carboxylic acids, though over-oxidation may degrade the ring .

Cycloaddition and Ring Transformation

This compound participates in cycloaddition reactions with nitriles and alkynes under catalytic conditions.

Key Reaction :

| Reactants | Conditions | Products |

|---|---|---|

| Alkynes + Nitriles | Fe(NO₃)₃, RT | 3-Acyl-1,2,4-oxadiazoles |

This method leverages the generation of nitrile oxides from alkynes, which undergo 1,3-dipolar cycloaddition with nitriles .

Protocol :

-

Reactants : N-Acylbenzotriazoles + acylhydrazides

-

Catalyst : PPh₃/Trichloroisocyanuric acid

-

Conditions : Ball milling, RT

Biological Activity and Functionalization

Though beyond pure chemical reactivity, 1,2,4-oxadiazoles are pharmacologically relevant. Modifications at the 3- and 5-positions enhance bioactivity:

Case Study :

Applications De Recherche Scientifique

Biological Activities

3,5-Dimethyl-1,2,4-oxadiazole and its derivatives exhibit a range of biological activities:

- Antimicrobial Activity : Compounds containing the 1,2,4-oxadiazole moiety have shown effectiveness against various bacterial and fungal pathogens. For instance, studies have demonstrated that derivatives of 1,2,4-oxadiazoles possess significant antibacterial properties against strains such as Staphylococcus aureus and Escherichia coli .

- Anticancer Properties : Several studies indicate that this compound derivatives exhibit cytotoxic effects against various cancer cell lines. For example, compounds synthesized with this moiety have shown moderate antiproliferative activity against HL-60 cancer cells with IC50 values indicating potential for further development .

- Anti-inflammatory Effects : The compound has been explored for its anti-inflammatory properties. In one study, derivatives exhibited significant inhibition of COX enzymes, suggesting their potential as anti-inflammatory agents .

Case Study 1: Anticancer Activity

In a study evaluating the antiproliferative effects of various this compound derivatives on HL-60 cancer cells, three specific compounds exhibited notable activity with IC50 values ranging from 19.0 to 42.1 μM. These findings suggest that modifications to the oxadiazole structure can enhance cytotoxicity against cancer cell lines .

Case Study 2: Antimicrobial Efficacy

A series of synthesized oxadiazole derivatives were tested for antimicrobial activity using the microdilution broth method. One compound demonstrated strong bacteriostatic activity against Citrobacter freundii and Haemophilus influenzae, showcasing its potential as an alternative therapeutic agent in treating infections caused by resistant strains .

Summary Table of Applications

| Application Area | Description | Example Findings |

|---|---|---|

| Antimicrobial | Effective against bacteria and fungi | Significant activity against E. coli |

| Anticancer | Cytotoxic effects on various cancer cell lines | IC50 values indicating moderate activity |

| Anti-inflammatory | Inhibition of COX enzymes | Good anti-inflammatory properties observed |

| Synthesis Techniques | Microwave-assisted and room temperature synthesis methods | High yields and efficiency |

Mécanisme D'action

The mechanism of action of 3,5-Dimethyl-1,2,4-oxadiazole involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of enzymes and receptors, depending on its structure and substituents. For example, it may inhibit bacterial enzymes, leading to antimicrobial effects, or interact with viral proteins to exert antiviral activity .

Comparaison Avec Des Composés Similaires

- 1,2,3-Oxadiazole

- 1,2,5-Oxadiazole

- 1,3,4-Oxadiazole

Comparison: 3,5-Dimethyl-1,2,4-oxadiazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to other oxadiazole isomers, it may exhibit different reactivity and selectivity in chemical reactions, as well as varying biological activities .

Activité Biologique

3,5-Dimethyl-1,2,4-oxadiazole is a member of the oxadiazole family, which has garnered significant interest in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.

Overview of 1,2,4-Oxadiazoles

The 1,2,4-oxadiazole ring system is known for its stability and versatility in drug design. Compounds containing this moiety have been associated with a wide range of biological activities including:

- Anticancer

- Antimicrobial

- Anti-inflammatory

- Antiviral

- Antiparasitic

- Cognitive enhancers (e.g., inhibitors of acetylcholinesterase)

This compound specifically has shown promise in several studies as a potential therapeutic agent.

Anticancer Activity

Research has indicated that this compound derivatives exhibit significant antiproliferative effects against various cancer cell lines. For instance:

- Compound E derived from this compound demonstrated an IC50 value of 9.27 µM against human ovarian adenocarcinoma cells (OVXF 899) and 1.143 µM against renal cancer cells (RXF 486) .

This suggests that modifications to the oxadiazole structure can enhance its anticancer properties.

Anti-inflammatory Activity

Several studies have highlighted the anti-inflammatory potential of oxadiazole derivatives. For example:

This table illustrates that specific substitutions on the oxadiazole ring can improve anti-inflammatory efficacy compared to standard treatments.

Anticholinesterase Activity

In the context of neurodegenerative diseases like Alzheimer's, compounds derived from this compound have been studied for their ability to inhibit butyrylcholinesterase (BuChE) and acetylcholinesterase (AChE):

- A notable derivative exhibited an IC50 value of 5.07 µM against BuChE and a selectivity index greater than 19.72 . This suggests a potential role for these compounds in treating cognitive disorders by enhancing cholinergic transmission.

The mechanisms underlying the biological activities of this compound involve several pathways:

- Inhibition of Enzymatic Activity : The compound acts as an inhibitor for enzymes such as AChE and BuChE which are crucial in neurotransmission.

- Induction of Apoptosis : In cancer cells, oxadiazoles may trigger apoptotic pathways leading to cell death through caspase activation and modulation of Bcl-2 family proteins .

- Modulation of Inflammatory Pathways : The anti-inflammatory effects are likely mediated through inhibition of pro-inflammatory cytokines and enzymes such as COX .

Case Studies

Several case studies have documented the effectiveness of this compound derivatives:

- Study on Anticancer Properties : A series of derivatives were synthesized and tested against various cancer cell lines with results indicating enhanced activity compared to standard chemotherapeutics.

- Neuroprotective Effects : In vitro studies showed that certain derivatives improved memory retention in animal models by inhibiting cholinesterase enzymes effectively.

Propriétés

IUPAC Name |

3,5-dimethyl-1,2,4-oxadiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6N2O/c1-3-5-4(2)7-6-3/h1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNJOAIYFUCQZAA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NOC(=N1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00513347 | |

| Record name | 3,5-Dimethyl-1,2,4-oxadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00513347 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

98.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10403-80-2 | |

| Record name | 3,5-Dimethyl-1,2,4-oxadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00513347 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.